DT-061

Vue d'ensemble

Description

DT-061 est un activateur de la protéine phosphatase 2A (PP2A) biodisponible par voie orale, une phosphatase sérine/thréonine qui joue un rôle crucial dans la régulation de divers processus cellulaires. Ce composé a montré un potentiel dans le traitement des cancers induits par les mutations KRAS et les oncogènes MYC .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

DT-061 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de base de phénothiazine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de phénothiazine : Cela implique la cyclisation de précurseurs appropriés en milieu acide.

Fonctionnalisation : Le noyau de phénothiazine est ensuite fonctionnalisé avec divers substituants pour obtenir les propriétés chimiques souhaitées.

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse tout en garantissant la pureté et la constance du produit final. Cela est réalisé grâce à des conditions de réaction optimisées, des techniques de purification et des mesures de contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

DT-061 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le noyau de phénothiazine.

Substitution : Les réactions de substitution sont couramment utilisées pour introduire différents substituants sur le noyau de phénothiazine.

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des précurseurs halogénés et des nucléophiles en milieu basique ou acide.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du noyau de phénothiazine, chacun ayant des propriétés chimiques et biologiques distinctes .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la régulation de la protéine phosphatase 2A et son rôle dans les voies de signalisation cellulaire.

Biologie : Employé dans la recherche pour comprendre les mécanismes de régulation du cycle cellulaire, de l'apoptose et d'autres processus cellulaires.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement des cancers induits par les mutations KRAS et les oncogènes MYC.

Mécanisme d'action

This compound exerce ses effets en stabilisant sélectivement des holoenzymes spécifiques de la protéine phosphatase 2A. Cette stabilisation améliore l'activité de la protéine phosphatase 2A, conduisant à la déphosphorylation des protéines cibles impliquées dans les voies de signalisation oncogéniques. Les cibles moléculaires incluent la sous-unité B56α de la protéine phosphatase 2A, qui est cruciale pour la régulation de MYC et d'autres oncoprotéines .

Applications De Recherche Scientifique

DT-061 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the regulation of protein phosphatase 2A and its role in cellular signaling pathways.

Biology: Employed in research to understand the mechanisms of cell cycle regulation, apoptosis, and other cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating cancers driven by KRAS mutations and MYC oncogenes.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein phosphatase 2A.

Mécanisme D'action

DT-061 exerts its effects by selectively stabilizing specific holoenzymes of protein phosphatase 2A. This stabilization enhances the activity of protein phosphatase 2A, leading to the dephosphorylation of target proteins involved in oncogenic signaling pathways. The molecular targets include the B56α subunit of protein phosphatase 2A, which is crucial for the regulation of MYC and other oncoproteins .

Comparaison Avec Des Composés Similaires

Composés similaires

iHAP1 : Un autre activateur de la protéine phosphatase 2A, connu pour sa capacité à stabiliser des holoenzymes spécifiques de la protéine phosphatase 2A.

Unicité de DT-061

This compound est unique en sa capacité à stabiliser sélectivement les holoenzymes contenant B56α de la protéine phosphatase 2A sans provoquer d'effets hors cible significatifs. Cette spécificité en fait un candidat prometteur pour la thérapie anticancéreuse ciblée, en particulier dans les cancers induits par les mutations KRAS et les oncogènes MYC .

Activité Biologique

DT-061 is a small-molecule compound recognized for its role as an activator of protein phosphatase 2A (PP2A), a critical enzyme involved in various cellular processes, including cell growth, division, and apoptosis. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular structures, and implications in cancer therapy.

This compound functions primarily as a selective activator of the PP2A-B56α complex. It binds to the PPP2R1A subunit with a dissociation constant (Kd) of 235 nM, specifically interacting with amino acids 194-198 of this subunit . This binding stabilizes the PP2A-B56 complexes, enhancing their activity and influencing various signaling pathways.

Key Findings:

- PP2A Activation : In vitro assays demonstrated that this compound activates PP2A-B56γ and the PPP2R1A-PP2AC complex by 20-30% at a concentration of 20 μM .

- Effect on Cellular Structures : this compound disrupts the integrity of the Golgi apparatus and endoplasmic reticulum (ER), leading to significant cellular changes. It has been observed to localize in cytoplasmic granules that co-localize with Golgi markers .

Cellular Effects

The biological activity of this compound extends beyond PP2A activation. It has been shown to induce cytotoxic effects independent of PP2A, particularly affecting cells with compromised Golgi and ER functions. Notably, depletion of genes associated with these organelles increases sensitivity to this compound .

Table 1: Summary of Biological Effects of this compound

| Effect | Observations |

|---|---|

| PP2A Activation | Increases activity by 20-30% at 20 μM concentration |

| Golgi Disruption | Alters Golgi integrity; visualized in cytoplasmic granules |

| ER Integrity | Causes diffusion of ER markers into the nucleus |

| Cytotoxicity | Induces cell death in specific cancer cell lines |

Case Studies

Several studies have investigated the effects of this compound on various cancer cell lines. For instance, research involving HCC827 and HCC3255 cell lines revealed that this compound significantly decreased cell viability, with an IC50 value indicating effective cytotoxicity .

Study Insights:

- HCC827 Cell Line : Treatment with this compound resulted in notable reductions in cell viability, suggesting its potential as an anti-cancer agent.

- HCC3255 Cell Line : Similar effects were observed, reinforcing this compound's role in targeting cancerous cells.

Implications for Cancer Therapy

The ability of this compound to selectively activate PP2A while disrupting Golgi and ER functions positions it as a promising candidate for cancer therapy. Its unique mechanism may allow for targeted treatment strategies that exploit vulnerabilities in cancer cell signaling pathways.

Potential Applications:

- Combination Therapies : Given its distinct action profile, this compound could be combined with other therapeutic agents to enhance efficacy against resistant cancer types.

- Targeting Specific Pathways : By understanding its mechanism further, researchers can design strategies to utilize this compound in specific oncogenic contexts.

Propriétés

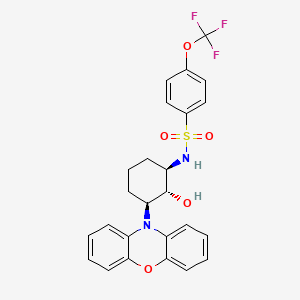

IUPAC Name |

N-[(1R,2R,3S)-2-hydroxy-3-phenoxazin-10-ylcyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKGADVPRVLHHZ-ZHRMCQFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]([C@H](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary objectives of the SMAP mission?

A1: The SMAP mission aims to enhance our understanding of the Earth's water, energy, and carbon cycles by providing global measurements of soil moisture and freeze/thaw state. [] These measurements have practical applications in weather forecasting, drought and flood monitoring, and agricultural management. [, ]

Q2: What measurement techniques does SMAP employ?

A2: SMAP utilizes both active and passive microwave remote sensing techniques. [, ] It carries an L-band radar and radiometer that share a rotating 6-meter mesh reflector antenna. [, ] The radar provides high-resolution measurements (3 km), while the radiometer offers high accuracy and coarser resolution (40 km). [, ]

Q3: What happened to the SMAP radar, and how did it affect the mission?

A3: Unfortunately, the SMAP radar experienced a hardware malfunction shortly after launch and became inoperable. [, ] Consequently, the mission lost its high-resolution soil moisture mapping capability. [, ]

Q4: How did the SMAP mission adapt to the radar failure?

A4: Despite the radar failure, the SMAP radiometer continued to collect data. [] To compensate for the loss of high-resolution data, the SMAP team developed enhanced products using techniques like Backus-Gilbert optimal interpolation and data fusion with other satellite missions like Sentinel-1. [, ]

Q5: What is the accuracy of SMAP soil moisture products?

A5: The SMAP radiometer-only soil moisture product (L2_SM_P) has a target accuracy of 0.04 m3/m3. [, ] Validation studies using ground-based measurements have shown that SMAP soil moisture products generally meet this accuracy requirement. [, ]

Q6: How does SMAP data compare to other satellite soil moisture products?

A6: SMAP soil moisture data have been compared with products from other missions like SMOS, Aquarius, ASCAT, and AMSR2. [, ] Overall, SMAP shows good agreement with these products, particularly SMOS, while some discrepancies exist depending on vegetation cover and regional characteristics. [, ]

Q7: What are some applications of SMAP data?

A7: SMAP data have numerous applications, including:

- Drought monitoring: SMAP data can be used to create drought indices and monitor drought conditions globally. [, ]

- Flood forecasting: SMAP soil moisture information can improve flood prediction by providing information about soil saturation levels. [, ]

- Agricultural monitoring: SMAP data can assist in monitoring crop water stress, irrigation needs, and yield forecasting. [, ]

- Weather forecasting: Assimilating SMAP soil moisture data into weather prediction models can enhance short-range forecasts of temperature and precipitation. []

Q8: What is the future of the SMAP mission?

A8: The SMAP mission has received extensions beyond its initial operational phase. [] The SMAP team continues to process and analyze data, develop improved algorithms, and explore new applications for SMAP observations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.